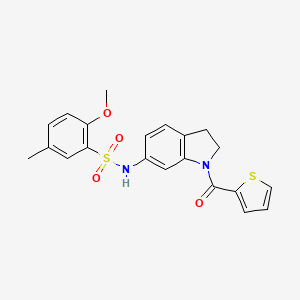

2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-14-5-8-18(27-2)20(12-14)29(25,26)22-16-7-6-15-9-10-23(17(15)13-16)21(24)19-4-3-11-28-19/h3-8,11-13,22H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBWCPXRCNNBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The thiophene moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated thiophene . The final step involves the sulfonation of the indole-thiophene intermediate with benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the Suzuki-Miyaura coupling, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Reduction: The carbonyl group in the thiophene moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of a hydroxyl derivative at the thiophene moiety.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors in the body, while the thiophene and benzenesulfonamide groups can enhance its binding affinity and specificity . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Indole/Indoline Scaffolds

Compound A : N-(Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (from )

- Key Differences :

- Substituents: The target compound lacks the 5-fluoro group on the indole ring but includes a methoxy-methylbenzenesulfonamide moiety.

- Linkage: Compound A uses a carboxamide linker, whereas the target employs a sulfonamide bridge.

- Synthesis : Both compounds require high-temperature reactions (150–190°C), but the target’s synthesis may face similar challenges in yield optimization due to thermal instability .

Thiophene-Carbonyl Derivatives

Compound B: Ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (from )

- Key Differences :

Anti-inflammatory Potential

- Compound C : 2-{2-[4-(4-Fluorobenzylidene)-2-(4-fluorophenyl)-5-oxo-4,5-dihydroimidazol-1-yl)acetyl}-3-methyl-2,4-dihydro-1H-pyrazole-5-one (from )

Neuroactivity

- The thiophene-carbonyl moiety in the target compound is structurally analogous to Compound B, which demonstrated antidepressant effects. Computational modeling (e.g., Multiwfn for electron density analysis) could elucidate shared electronic properties, such as dipole moments or H-bonding capacity, that influence receptor binding .

Biological Activity

2-Methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to synthesize existing knowledge regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Methoxy and methyl groups : These substituents can influence solubility and biological activity.

- Indoline and thiophene moieties : Known for their roles in various biological activities, including anticancer properties.

Biological Activity Overview

Research on similar compounds suggests that 2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide may exhibit:

- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : The sulfonamide group may contribute to modulating inflammatory pathways.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : Studies indicate that related compounds can inhibit proliferation in cancer cell lines such as MCF-7 and A549.

- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways, particularly through the caspase cascade.

- Inhibition of Key Signaling Pathways : Similar derivatives have been shown to inhibit NF-kB and MAPK pathways, which are critical in cancer progression.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of 2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.95 | Apoptosis via caspase activation |

| A549 | 1.20 | Inhibition of NF-kB signaling |

| HeLa | 0.73 | Cell cycle arrest at sub-G1 phase |

Case Studies

- Study on Indoline Derivatives : A study published in Medicinal Chemistry Research demonstrated that indoline derivatives exhibited significant anticancer activity against HeLa cells, with IC50 values lower than those of established chemotherapeutics like sorafenib .

- Thiazole and Thiadiazine Hybrids : Research on similar thiophene-containing compounds highlighted their potential as DNA gyrase inhibitors, suggesting a mechanism involving interference with DNA replication processes .

- Kava-Derived Compounds : Investigations into kava-derived compounds indicated similar pathways of action, emphasizing the importance of structural motifs like thiophenes in mediating biological effects .

Q & A

Q. What are the established synthetic routes for synthesizing 2-methoxy-5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide?

- Methodological Answer : The compound is synthesized via multi-step reactions:

- Step 1 : Prepare the indoline-6-amine core through condensation of substituted indole derivatives with thiophene-2-carbonyl chloride under reflux in acetic acid (similar to methods in ).

- Step 2 : Functionalize the benzenesulfonamide moiety by reacting 2-methoxy-5-methylbenzenesulfonyl chloride with the indoline intermediate in the presence of a base (e.g., pyridine) at room temperature.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate using H/C NMR and LC-MS ().

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Confirm molecular structure via H/C NMR (DMSO-, 400 MHz) to assign aromatic protons, sulfonamide NH, and methoxy/methyl groups. IR spectroscopy verifies carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350 cm) stretches ().

- Crystallography : Grow single crystals via slow evaporation (ethanol/water). Use SHELXTL (Bruker AXS) for structure refinement. Analyze hydrogen bonding (e.g., N–H···O) and π-π stacking interactions ().

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products in the sulfonamide coupling step?

- Methodological Answer :

- Optimization Strategies :

- Use a Schlenk line to exclude moisture during sulfonamide coupling (prevents hydrolysis).

- Screen bases (e.g., DMAP vs. pyridine) and solvents (DCM vs. THF) for reactivity and solubility ().

- Employ microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics and reduce side products ().

- By-Product Mitigation :

- Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).

- Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted sulfonyl chloride ().

Q. How can discrepancies between computational (DFT) and experimental (X-ray) structural data be resolved?

- Methodological Answer :

- Data Reconciliation Workflow :

Perform DFT geometry optimization (B3LYP/6-31G* basis set) and compare bond lengths/angles with X-ray data ().

Analyze conformational flexibility (e.g., torsional angles in the thiophene-indoline linkage) using molecular dynamics simulations (AMBER force field).

Validate hydrogen bonding networks via Hirshfeld surface analysis (CrystalExplorer) to identify discrepancies in non-covalent interactions ().

- Example : If the computed dihedral angle for the sulfonamide group deviates by >5°, re-examine crystal packing effects ().

Q. What strategies are used to evaluate structure-activity relationships (SAR) for sulfonamide derivatives in biological assays?

- Methodological Answer :

- SAR Workflow :

Synthesize analogs with variations in the methoxy/methyl groups (e.g., 5-fluoro or 5-nitro substituents) ().

Test inhibitory activity (e.g., enzyme inhibition IC) using fluorescence-based assays ().

Correlate electronic properties (Hammett σ values) with bioactivity via QSAR modeling (Partial Least Squares regression).

- Case Study : Replace the thiophene-2-carbonyl group with a pyridine analog to assess impact on binding affinity ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.